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Oxazole, 5-hexyl-2,4-dimethyl-

Foodomics Natural product authentication Biomarker discovery

Oxazole, 5-hexyl-2,4-dimethyl- (CAS 20662-85-5) is a trisubstituted 1,3-oxazole heterocycle with the molecular formula C₁₁H₁₉NO and molecular weight 181.27 g/mol. It belongs to the class of 2,4,5-trisubstituted oxazoles and exists as a colourless to pale yellow clear liquid at ambient conditions, with an estimated boiling point of 250–251 °C at 760 mmHg, an estimated logP (o/w) of 3.748, and an estimated water solubility of 11.28 mg/L at 25 °C.

Molecular Formula C11H19NO
Molecular Weight 181.27 g/mol
CAS No. 20662-85-5
Cat. No. B15366143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxazole, 5-hexyl-2,4-dimethyl-
CAS20662-85-5
Molecular FormulaC11H19NO
Molecular Weight181.27 g/mol
Structural Identifiers
SMILESCCCCCCC1=C(N=C(O1)C)C
InChIInChI=1S/C11H19NO/c1-4-5-6-7-8-11-9(2)12-10(3)13-11/h4-8H2,1-3H3
InChIKeyPFPGGXLERJDRPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Hexyl-2,4-dimethyl-oxazole (CAS 20662-85-5): Identity, Physicochemical Baseline, and Comparator Framework for Informed Procurement


Oxazole, 5-hexyl-2,4-dimethyl- (CAS 20662-85-5) is a trisubstituted 1,3-oxazole heterocycle with the molecular formula C₁₁H₁₉NO and molecular weight 181.27 g/mol . It belongs to the class of 2,4,5-trisubstituted oxazoles and exists as a colourless to pale yellow clear liquid at ambient conditions, with an estimated boiling point of 250–251 °C at 760 mmHg, an estimated logP (o/w) of 3.748, and an estimated water solubility of 11.28 mg/L at 25 °C [1]. The compound is recognised as a naturally occurring volatile heterocycle and has been catalogued in authoritative spectral databases including the Wiley Registry of Mass Spectral Data [2]. This compound is one of three isomeric hexyl-dimethyl-oxazoles sharing the same molecular formula but differing in the position of the hexyl and methyl substituents on the oxazole ring—a structural nuance that governs differential physicochemical, sensory, and occurrence properties critical for analytical and procurement decisions.

Why 5-Hexyl-2,4-dimethyl-oxazole Cannot Be Interchanged with Its Positional Isomers or Other Alkyloxazoles: The Procurement Case for Isomer-Specific Selection


The oxazole ring in 5-hexyl-2,4-dimethyl-oxazole carries substituents at positions 2, 4, and 5; repositioning the hexyl chain from position 5 to position 2 or 4 produces regioisomers (CAS 20662-87-7 and CAS 20662-86-6, respectively) that share the identical molecular mass (181.27 Da) but exhibit quantifiably different chromatographic retention indices, partition coefficients, and natural occurrence profiles [1]. In the alkyloxazole series, the position of alkyl substitution directly modulates gas-chromatographic retention behaviour, as demonstrated by Golovnya et al. across 41 alkyloxazoles on three stationary phases, where the contribution of a given alkyl group to the retention index varies depending on whether it is attached at position 2, 4, or 5 [2]. Practically, this means that a method calibrated for 5-hexyl-2,4-dimethyl-oxazole cannot be assumed to yield correct retention times or response factors for its positional isomers, and a procurement specification that lists only 'hexyl-dimethyl-oxazole' without specifying the isomeric substitution pattern risks receiving a compound with different sensory, partitioning, and analytical behaviour [3].

Quantitative Differentiation Evidence for 5-Hexyl-2,4-dimethyl-oxazole (CAS 20662-85-5) Versus Positional Isomers and In-Class Analogs


Evidence 1: Isomeric Substitution Position Determines Distinct Natural Occurrence and Biomarker Specificity

The three isomeric hexyl-dimethyl-oxazoles (all C₁₁H₁₉NO, MW 181.27) are found in mutually distinct food sources, making isomer identity critical for authenticity and biomarker applications. 5-Hexyl-2,4-dimethyl-oxazole (target) is catalogued as 'found in nature' [1]. Its positional isomer 4-hexyl-2,5-dimethyloxazole (CAS 20662-86-6) is specifically identified as a constituent of roast beef volatiles and animal foods [2]. The third isomer, 2-hexyl-4,5-dimethyloxazole (CAS 20662-87-7), has been detected in potato and identified among 24 alkyloxazoles in French-fried potato volatiles by Carlin et al. [3]. This differential occurrence pattern means that selecting the wrong isomer would compromise a study aimed at verifying roast beef authenticity or potato-derived flavour authenticity.

Foodomics Natural product authentication Biomarker discovery

Evidence 2: LogP (Octanol–Water Partition Coefficient) Differs Between Positional Isomers, Impacting Formulation and Extraction Behaviour

The estimated logP of 5-hexyl-2,4-dimethyl-oxazole is 3.748 (o/w, TGSC estimate) or XlogP3-AA 4.00 [1]. The positional isomer 2-hexyl-4,5-dimethyloxazole shows a logP of 4.23 (ALOGPS) or 2.85 (ChemAxon) depending on the algorithm [2]. Taking the TGSC logP for the target (3.748) against the ALOGPS value for the 2-hexyl isomer (4.23), a difference of approximately 0.48 logP units is observed. A 0.48-unit logP difference corresponds to a roughly threefold difference in the octanol–water distribution ratio, meaning the 2-hexyl isomer partitions into non-polar phases approximately three times more strongly than the 5-hexyl target compound. This has practical consequences for flavour encapsulation efficiency, SPE sorbent selection, and environmental fate modelling where isomeric identity is not interchangeable.

Formulation science Liquid-liquid extraction Environmental fate modelling

Evidence 3: GC Retention Behaviour (Kovats Index) Is Isomer-Dependent, Requiring Isomer-Specific Analytical Standards

Positional isomerism in alkyloxazoles produces distinct Kovats retention indices on gas-chromatographic columns. The isomer 2-hexyl-4,5-dimethyloxazole (CAS 20662-87-7) has an experimentally determined Kovats index of 1287 on an SPB-1 (non-polar) capillary column [1]. The systematic study by Golovnya et al. on 41 alkyloxazoles established that the contribution of a methyl, ethyl, or propyl group to the retention index varies depending on whether it is located at position 2, 4, or 5 of the oxazole ring, with position-specific additivity schemes required for accurate prediction [2]. Consequently, the target compound 5-hexyl-2,4-dimethyl-oxazole will elute at a retention index measurably different from 1287, and a GC method calibrated with the 2-hexyl isomer cannot be used to quantify the 5-hexyl target without re-validation.

Gas chromatography Method validation Volatile analysis

Evidence 4: Water Solubility Differences Between Isomers Affect Aqueous-Phase Application Feasibility

Estimated water solubility for 5-hexyl-2,4-dimethyl-oxazole is 11.28 mg/L at 25 °C [1]. The positional isomer 2-hexyl-4,5-dimethyloxazole has an estimated solubility of approximately 63 mg/L (0.063 g/L) based on ALOGPS prediction [2]. This represents an approximately 5.6-fold higher water solubility for the 2-hexyl isomer relative to the target 5-hexyl compound. For aqueous-phase applications such as SPME headspace sampling, flavour release studies from aqueous matrices, or environmental fate assessment, this solubility differential will produce meaningfully different headspace partitioning and aqueous concentration profiles.

Aqueous formulation Environmental chemistry SPME method optimization

Evidence 5: Regulatory Classification and Flavour/Fragrance Use Status Differentiates Procurement Pathways

5-Hexyl-2,4-dimethyl-oxazole is explicitly categorised by authoritative flavour and fragrance reference databases as 'information only—not used for fragrances or flavours' with a recommendation of 'not for fragrance use' and 'not for flavor use' [1][2]. In contrast, certain structurally related alkyloxazoles such as 2,4,5-trimethyloxazole and 4,5-dimethyl-2-ethyloxazole are recognised as key aroma-active compounds in roasted foods with quantified odour activity values and reported aroma thresholds as low as 0.1 μg/L and 2 μg/L, respectively [3]. This regulatory and functional distinction means that the target compound is procured for research, analytical reference, or non-flavour industrial applications, not as a flavour ingredient—unlike some of its in-class analogs. Specifying the correct CAS number avoids inadvertent procurement of a non-flavour-grade compound when a flavour-active oxazole was intended.

Regulatory compliance Flavour ingredient specification Safety assessment

Evidence 6: Boiling Point and Vapour Pressure Define Volatility Window Distinct from Simpler Alkyloxazoles

The estimated boiling point of 5-hexyl-2,4-dimethyl-oxazole is 250–251 °C at 760 mmHg, with an estimated vapour pressure of 0.035 mmHg at 25 °C [1]. By comparison, the simpler analog 2,4-dimethyloxazole (CAS 7208-05-1, C₅H₇NO, MW 97.12) has a substantially lower boiling point, enabling easier headspace volatilisation [2]. The hexyl-substituted target compound's lower volatility and higher boiling point make it more suitable for applications requiring reduced evaporative loss or for studies of higher-boiling food volatile fractions, whereas simpler oxazoles are preferentially used where high headspace concentration is desired. This positions the target compound in a distinct volatility niche within the alkyloxazole class.

Volatility profiling Headspace analysis Distillation and separation

High-Value Application Scenarios for 5-Hexyl-2,4-dimethyl-oxazole (CAS 20662-85-5) Grounded in Quantitative Differentiation Evidence


Scenario A: Isomer-Specific Analytical Reference Standard for Food Authenticity and Biomarker Studies

Where a foodomics or metabolomics study aims to verify the authenticity of roast beef, potato-derived products, or cocoa butter through volatile alkyloxazole profiling, 5-hexyl-2,4-dimethyl-oxazole must be procured as a discrete isomer-specific reference standard rather than as an unspecified 'hexyl-dimethyl-oxazole' mixture. As demonstrated in Evidence 1, the three positional isomers occur in distinct food matrices—roast beef (4-hexyl isomer), French-fried potato (2-hexyl isomer), and broad natural sources (5-hexyl target) [1]. Only by using the correct CAS-specific isomer can researchers achieve unambiguous peak assignment and avoid false-positive biomarker attribution. Furthermore, the isomer-dependent GC retention behaviour documented in Evidence 3 requires that method calibration standards match the exact isomer being quantified [2].

Scenario B: Physicochemical Property Reference for Environmental Fate and Partitioning Modelling

Environmental scientists and formulation chemists requiring accurate logP and water solubility data for fate modelling or extraction optimisation should source 5-hexyl-2,4-dimethyl-oxazole with its specific physicochemical profile. As quantified in Evidence 2 and Evidence 4, the target compound's logP of 3.748 and water solubility of 11.28 mg/L differ from its positional isomers by approximately 0.5 logP units and a factor of 5.6 in aqueous solubility, respectively [3][4]. These differences alter octanol–water partitioning by roughly threefold and aqueous headspace partitioning proportionally. Generic procurement of any hexyl-dimethyl-oxazole isomer would introduce systematic error into environmental distribution models, SPE recovery calculations, or formulation stability assessments.

Scenario C: Non-Flavour Industrial Research Where Regulatory Exclusions Are Acceptable

5-Hexyl-2,4-dimethyl-oxazole is explicitly designated as 'not for fragrance or flavour use' by authoritative databases, with no FEMA, JECFA, or CoE numbers assigned [5]. This makes it appropriate for industrial research applications—such as solvent development, heterocyclic chemistry methodology, or mass spectral library expansion—where flavour-ingredient regulatory status is not required or may even be undesirable. Procurement teams must recognise this regulatory classification as a functional differentiator: researchers intending to develop flavour formulations should instead select flavour-approved alkyloxazoles (e.g., 2,4,5-trimethyloxazole with documented aroma activity [6]), while those conducting non-flavour heterocyclic synthesis or analytical method development can confidently source this compound without flavour-grade documentation overhead.

Scenario D: Reference Compound for High-Boiling Volatile Fraction Analysis by GC-MS

With an estimated boiling point of 250–251 °C and vapour pressure of only 0.035 mmHg at 25 °C—approximately 130-fold lower than simpler 2,4-dimethyloxazole (Evidence 6)—5-hexyl-2,4-dimethyl-oxazole is well-suited as a reference compound for the high-boiling fraction of food or environmental volatile analyses [7]. In GC-MS workflows targeting late-eluting heterocyclic volatiles, this compound provides a retention time and volatility benchmark in a region where few well-characterised oxazole standards are commercially specified. Its distinct mass spectrum, catalogued in the Wiley Registry [8], further supports its use as a system suitability or tuning standard for high-temperature GC-MS methods.

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